molecular formula C20H19NO6S B2722467 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid CAS No. 2137447-97-1

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid

Cat. No. B2722467
CAS RN: 2137447-97-1
M. Wt: 401.43
InChI Key: XTWXTTZLOJBEDT-UHFFFAOYSA-N
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Description

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO6S and its molecular weight is 401.43. The purity is usually 95%.
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Scientific Research Applications

Fluorophore Applications

6-Methoxy-4-quinolone (6-MOQ), an oxidation product derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore with strong fluorescence across a wide pH range, demonstrating potential for biomedical analysis due to its large Stokes' shift, high stability against light and heat, and strong fluorescence unaffected by medium pH changes (Hirano et al., 2004).

Peptide Synthesis

A dimethoxybenzhydrylamine derivative, related to the fluorenylmethoxycarbonyl (Fmoc) method, has been identified as a useful precursor for the C-terminal amide in Fmoc-based solid phase peptide synthesis, recommending thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid for cleavage from the resin (Funakoshi et al., 1988).

Protecting Groups in Organic Synthesis

The Fmoc group has been used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. It can be conveniently removed by triethylamine in dry pyridine solution while leaving other base-labile protecting groups intact, highlighting its utility in the synthesis of complex molecules such as an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazinane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-19(23)18-12-28(25,26)10-9-21(18)20(24)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWXTTZLOJBEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid

CAS RN

2137447-97-1
Record name 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}thiomorpholine-3-carboxylic acid 1,1-dioxide
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